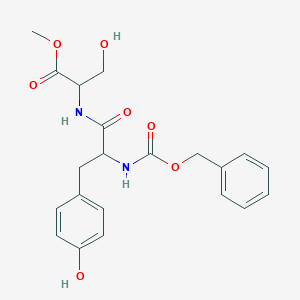

Z-Tyr-Ser methyl ester

Description

Significance in Complex Peptide Synthesis and Analog Design

Furthermore, dipeptide units are instrumental in the design of peptide analogs with modified biological activities. By incorporating specific dipeptide sequences, researchers can systematically alter the structure and properties of a peptide to enhance its stability, receptor binding affinity, or other pharmacological characteristics. nih.gov The defined stereochemistry and protected functional groups of dipeptide methyl esters allow for precise control over the final peptide structure.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-hydroxy-2-[[3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O7/c1-29-20(27)18(12-24)22-19(26)17(11-14-7-9-16(25)10-8-14)23-21(28)30-13-15-5-3-2-4-6-15/h2-10,17-18,24-25H,11-13H2,1H3,(H,22,26)(H,23,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVWDERLOWWHARO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398933 | |

| Record name | Z-Tyr-Ser methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15364-45-1 | |

| Record name | Z-Tyr-Ser methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Z Tyr Ser Methyl Ester

Classical and Contemporary Approaches to Peptide Bond Formation

The formation of the amide linkage between Z-protected tyrosine and serine methyl ester is the cornerstone of the synthesis. Both solution-phase and solid-phase strategies have been adapted for this purpose, each with its own set of advantages and challenges.

Solution-Phase Synthesis Strategies for Z-Tyr-Ser Methyl Ester

Solution-phase peptide synthesis (SPPS) remains a widely used method for the preparation of dipeptides like this compound due to its flexibility and scalability. This approach involves the coupling of a carboxyl-activated Z-tyrosine derivative with the free amino group of serine methyl ester in a suitable organic solvent.

The general procedure involves the activation of the carboxylic acid of Z-L-tyrosine, often through the formation of an active ester or the use of a coupling reagent, followed by the addition of L-serine methyl ester hydrochloride and a base to neutralize the hydrochloride and facilitate the nucleophilic attack of the serine's amino group. The choice of solvent is crucial, with dimethylformamide (DMF) being a common choice due to its excellent solvating properties for the reactants. researchgate.net

A key consideration in solution-phase synthesis is the protection of the reactive side chains of tyrosine and serine. The benzyloxycarbonyl (Z) group on the N-terminus of tyrosine serves this purpose effectively. The hydroxyl group of serine can also be protected, for instance as a tert-butyl (tBu) ether, to prevent side reactions, although in some cases, coupling can proceed with an unprotected hydroxyl group. mdpi.com

Optimization of Coupling Reagents and Reaction Conditions

The success of the peptide bond formation hinges on the choice of coupling reagent and the optimization of reaction conditions. A variety of coupling reagents have been developed to promote efficient amide bond formation while minimizing side reactions.

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). mdpi.comnih.gov More advanced phosphonium (B103445) and aminium salts, such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP), N-[(1H-benzotriazol-1-yl)(dimethylamino)methylene]-N-methylmethanaminium hexafluorophosphate N-oxide (HBTU), and N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide (HATU), offer higher coupling efficiencies and are particularly useful for sterically hindered couplings. researchgate.netluxembourg-bio.com

The reaction temperature and time are also critical parameters. While many coupling reactions are performed at room temperature, elevated temperatures can sometimes be employed to accelerate the reaction, although this can also increase the risk of racemization. orgsyn.org Microwave-assisted synthesis has emerged as a technique to significantly reduce reaction times. sigmaaldrich.cn

Table 1: Comparison of Coupling Reagents for Tyr-Ser Dipeptide Synthesis (Illustrative)

| Coupling Reagent/Additive | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference (Analogous Syntheses) |

| HBTU | DIPEA | DMF | 45 | < 1 (flow) | 96 | google.com |

| HATU | DIPEA | DMF | RT | 2 | ~78 | luxembourg-bio.com |

| DIC/HOBt | N/A | DMSO/Toluene | 60 | N/A | N/A | orgsyn.org |

| DIC/Oxyma | NMM | DMF | RT | N/A | High | nih.gov |

| PyBOP | NMM | DMF | RT | 0.75 | 60 | luxembourg-bio.com |

Note: This table presents data from analogous peptide syntheses to illustrate the performance of different coupling reagents. Specific conditions and yields for this compound may vary.

Control of Chiral Integrity and Epimerization in Peptide Synthesis

A paramount challenge in peptide synthesis is the preservation of the stereochemical integrity of the chiral amino acid centers. Racemization, the conversion of a chiral amino acid into a mixture of L- and D-isomers, can occur at the α-carbon of the activated amino acid, leading to the formation of diastereomeric peptides with potentially different biological activities.

Mitigation of Racemization during Carboxyl Activation Steps

The primary mechanism for racemization during peptide bond formation involves the formation of a 5(4H)-oxazolone intermediate from the activated N-protected amino acid. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a planar, achiral intermediate that can be reprotonated from either face, resulting in racemization. mdpi.com

Several strategies are employed to mitigate this risk:

Choice of Protecting Group: Urethane-based protecting groups like benzyloxycarbonyl (Z) and 9-fluorenylmethyloxycarbonyl (Fmoc) are known to suppress racemization compared to other N-acyl groups. nih.gov

Use of Additives: Additives such as HOBt and Oxyma react with the activated carboxyl group to form active esters that are more reactive towards the amine component than towards oxazolone (B7731731) formation. nih.govresearchgate.net Oxyma has been shown to be particularly effective in suppressing racemization, often outperforming HOBt. nih.govluxembourg-bio.com

Careful Selection of Coupling Reagents: The choice of coupling reagent significantly impacts the extent of racemization. While highly reactive, some coupling reagents can promote oxazolone formation. The combination of a carbodiimide (B86325) with an additive is a common and effective approach.

Base Selection: The basicity and steric hindrance of the base used can influence the rate of racemization. Tertiary amines like N,N-diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are commonly used.

Advanced Strategies for Stereochemical Fidelity Preservation

Beyond the classical approaches, several advanced strategies have been developed to ensure high stereochemical fidelity in peptide synthesis.

One such strategy is the use of pseudoproline dipeptides . chempep.com Incorporating a pseudoproline (oxazolidine) structure, for instance, by using Fmoc-Tyr(tBu)-Ser[psi(Me,Me)pro]-OH, introduces a conformational constraint in the peptide backbone that disrupts the formation of secondary structures and minimizes the risk of racemization at the preceding residue. chempep.com

The development of novel coupling additives continues to be an active area of research. Oxyma-B, a derivative of Oxyma, has demonstrated superior performance in suppressing racemization in challenging peptide syntheses compared to both HOBt and Oxyma. luxembourg-bio.com

Furthermore, the use of enzymatic methods for peptide bond formation offers a highly stereoselective alternative to chemical synthesis, although it often requires specific substrate recognition and may not be universally applicable. google.com

Table 2: Racemization Suppression in Dipeptide Synthesis (Illustrative Data)

| Activated Amino Acid | Coupling Reagent/Additive | Base | Racemization (%) | Reference (Model Systems) |

| Z-Phg-OH | DIC/HOBt | N/A | 9.3 | researchgate.net |

| Z-Phg-OH | DIC/Oxyma | N/A | 1.0 | researchgate.net |

| Z-Phe-Val-OH | DIC/HOBt | N/A | Moderate | researchgate.net |

| Z-Phe-Val-OH | DIC/Oxyma | N/A | Low | researchgate.net |

| Fmoc-His(Trt)-OH | DIC/Oxyma | N/A | 1.8 | nih.gov |

Note: This table presents illustrative data on racemization from model peptide systems to highlight the effectiveness of different reagents. The extent of racemization is highly sequence and condition dependent.

Chemoenzymatic Synthesis and Polymerization Utilizing Serine Ester Derivatives

The convergence of chemical and enzymatic methods, known as chemoenzymatic synthesis, offers a powerful and selective approach for peptide bond formation and polymerization. The use of serine ester derivatives, such as this compound, is central to these strategies.

Protease-Catalyzed Synthesis of Dipeptides and Polypeptides

Proteases, enzymes that typically hydrolyze peptide bonds, can be harnessed to catalyze their formation under specific, kinetically controlled conditions. mdpi.commdpi.com This "reversed proteolysis" is particularly effective when using amino acid or peptide esters as the acyl donor. mdpi.comthieme-connect.de The enzyme forms a reactive acyl-enzyme intermediate that is then aminolyzed by a nucleophile, such as an amino acid or another peptide, to create a new peptide bond. mdpi.comthieme-connect.deunipd.it Serine and cysteine proteases are commonly employed for this purpose due to their ability to form these covalent intermediates. mdpi.commdpi.comthieme-connect.de

For instance, enzymes like papain and α-chymotrypsin have been successfully used to synthesize various peptides and polypeptides. mdpi.comresearchgate.netsemanticscholar.org Papain has been utilized in the polymerization of L-serine methyl ester (Ser-OMe) and L-serine ethyl ester (Ser-OEt), demonstrating the feasibility of creating poly(L-serine) without the need for side-chain protection. acs.orgnih.gov Studies have shown that the choice of ester can influence the degree of polymerization, with Ser-OMe sometimes yielding a higher degree of polymerization than Ser-OEt. acs.orgnih.gov The pH of the reaction medium is a critical parameter, with alkaline conditions often favoring a higher degree of polymerization. semanticscholar.orgacs.orgacs.org

The synthesis of dipeptides can also be achieved with high yields. For example, the papain-catalyzed reaction between N-carboxybenzyl-Gly and Phe-NH2 has been reported to produce the dipeptide with yields up to 98.6%. mdpi.com Similarly, α-chymotrypsin has been used to synthesize dipeptides in frozen aqueous solutions with yields reaching 90%. mdpi.comsemanticscholar.org

Regio- and Stereoselectivity of Enzyme-Mediated Esterifications

A key advantage of enzymatic methods is their high degree of regio- and stereoselectivity, which is often difficult to achieve through purely chemical means. thieme-connect.denih.gov Enzymes can precisely distinguish between different functional groups and stereoisomers in a substrate molecule. This is particularly valuable in peptide synthesis, where maintaining the stereochemical integrity of the amino acids is paramount to the biological activity of the final product. thieme-connect.de

Derivatization and Functionalization of Dipeptide Methyl Esters

Once synthesized, dipeptide methyl esters like this compound can be further modified to create a diverse range of analogs and functional molecules. These modifications can be targeted to the N-terminus, the C-terminus, or the amino acid side chains.

Selective N-Alkylation of Amino Acid Moieties

N-alkylation, the introduction of an alkyl group to the nitrogen atom of an amino acid, is a common modification in peptide chemistry. Reductive alkylation is a widely used method for this purpose. chimia.chresearchgate.net This typically involves the reaction of an amino acid methyl ester with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165) or sodium cyanoborohydride. chimia.chmonash.edu This method has been successfully applied to a variety of amino acid methyl esters, including those with protected side chains such as H-Ser(tBu)-OMe and H-Tyr(tBu)-OMe. chimia.chresearchgate.net

Another approach involves the alkylation of N-unprotected α-amino methyl esters using activated alkyl bromides in the presence of a base like lithium hydroxide. chimia.ch While effective for certain alkyl groups, this method may sometimes lead to dialkylation. chimia.ch The choice of reaction conditions and protecting groups is crucial for achieving selective mono-N-alkylation.

Orthogonal Protection Strategies for Tyrosine Phenolic and Serine Hydroxyl Side Chains

In the synthesis of complex peptides, it is often necessary to selectively deprotect and modify specific functional groups while others remain protected. This requires an orthogonal protection strategy, where different protecting groups can be removed under distinct conditions without affecting each other. nih.govpeptide.com

For the side chains of tyrosine and serine in a dipeptide, a variety of protecting groups are available. The tert-butyl (tBu) group is a common choice for protecting both the phenolic hydroxyl of tyrosine and the hydroxyl of serine in Fmoc-based solid-phase peptide synthesis. peptide.com The tBu group is stable to the piperidine (B6355638) used for Fmoc removal but is cleaved by trifluoroacetic acid (TFA) during the final cleavage from the resin. peptide.com

Other protecting groups offer different cleavage conditions. The benzyl (B1604629) (Bzl) group can be used for the serine side chain and is typically removed by catalytic hydrogenation. peptide.com For tyrosine, the 2-bromobenzyloxycarbonyl (2-BrZ) group has been used, though its removal with piperidine limits its application in extensive Fmoc synthesis. peptide.com The propargyloxycarbonyl (Poc) group has been reported as a stable protecting group for the hydroxyl functions of serine and tyrosine, which can be removed under mild, neutral conditions using tetrathiomolybdate, offering orthogonality to common N-protecting groups like Boc, Cbz, and Fmoc. ias.ac.in

The selection of an appropriate orthogonal protection scheme is critical for the successful synthesis of peptides where side-chain modifications are required. nih.govthieme-connect.de

Design and Synthesis of Chemically Modified Pro-Templates and Analogs

Dipeptides like this compound can serve as templates for the design and synthesis of chemically modified analogs with diverse applications. nih.gov These modifications can include the introduction of non-proteinogenic amino acids, cyclization, or the attachment of other molecules. thieme-connect.denih.gov

Chemoselective ligation strategies, which involve the reaction of mutually and uniquely reactive functional groups, are powerful tools for constructing complex peptide-based architectures. thieme-connect.de For example, a dipeptide can be functionalized with a specific chemical handle that allows for its selective conjugation to another molecule.

The synthesis of cyclodipeptides, or 2,5-diketopiperazines (DKPs), is another important transformation. Linear dipeptide esters can undergo intramolecular cyclization to form DKPs, often under thermal conditions in high-boiling solvents. mdpi.com Careful optimization of reaction conditions is necessary to promote cyclization and minimize racemization. mdpi.com These cyclic structures can serve as rigid scaffolds for further chemical elaboration.

By employing these derivatization and functionalization strategies, the simple dipeptide this compound can be transformed into a wide array of more complex and functionally diverse molecules.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the covalent structure and conformational features of molecules like Z-Tyr-Ser methyl ester in solution.

Proton (¹H) and Carbon-13 (¹³C) NMR for Primary Structural Assignment

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the molecule, respectively. The chemical shifts (δ) are indicative of the electronic environment and are influenced by neighboring atoms and functional groups.

For this compound, specific proton signals are expected for the aromatic rings of the benzyloxycarbonyl (Z) group and the tyrosine side chain, the α-protons of both amino acid residues, the β-protons of serine and tyrosine, the methyl ester group, and the amide and hydroxyl protons. Similarly, the ¹³C NMR spectrum will show distinct signals for each carbon atom, including the carbonyl carbons of the carbamate, the peptide bond, and the ester, as well as the aromatic and aliphatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Z-group Phenyl | 7.30-7.40 (m, 5H) | 127.9, 128.4, 128.6, 136.5 |

| Z-group CH₂ | 5.10 (s, 2H) | 67.2 |

| Z-group C=O | - | 156.5 |

| Tyr Cα | 4.60 (m, 1H) | 55.0 |

| Tyr Cβ | 3.05 (m, 2H) | 37.0 |

| Tyr Aromatic C | 6.70 (d, 2H), 7.05 (d, 2H) | 115.5, 130.3, 127.8, 156.0 |

| Tyr OH | 9.50 (s, 1H) | - |

| Ser Cα | 4.40 (m, 1H) | 56.5 |

| Ser Cβ | 3.85 (m, 2H) | 62.0 |

| Ser OH | ~5.0 (br s, 1H) | - |

| Amide NH | ~7.0 (d, 1H) | - |

| Ester C=O | - | 172.5 |

| Ester OCH₃ | 3.70 (s, 3H) | 52.3 |

Note: Predicted values are based on typical chemical shifts for amino acid residues in peptides and related compounds. Actual values may vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for establishing the connectivity between atoms.

COSY: A ¹H-¹H COSY spectrum would reveal scalar couplings between protons that are two or three bonds apart. For this compound, this would show correlations between the α- and β-protons of each amino acid residue, and between the aromatic protons of the tyrosine side chain.

HSQC: An HSQC spectrum correlates directly bonded ¹H and ¹³C atoms. This experiment is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the signal for the α-proton of serine would show a cross-peak with the signal for the α-carbon of serine.

These 2D techniques provide a definitive map of the molecular structure, confirming the sequence and integrity of the dipeptide.

Variable-Temperature NMR for Conformational Dynamics

Variable-temperature (VT) NMR studies involve recording NMR spectra at different temperatures to investigate the conformational dynamics of a molecule. bachem.commasterorganicchemistry.com In peptides, VT-NMR can be used to identify protons involved in intramolecular hydrogen bonds. bachem.com The chemical shifts of amide protons that are solvent-exposed will show a significant temperature dependence, while those involved in stable hydrogen bonds will exhibit a much smaller change with temperature. bachem.com This information is critical for determining the preferred conformation and the presence of secondary structures like β-turns in solution. For a small dipeptide like this compound, VT-NMR could reveal information about the rotational freedom around the peptide bond and the orientation of the side chains. bachem.commasterorganicchemistry.com

Mass Spectrometry (MS) for Molecular Identification and Purity Assessment

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. acs.org For this compound (C₂₁H₂₄N₂O₇), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the correct chemical formula and, by extension, the identity of the compound. acs.org

Table 2: HRMS Data for this compound

| Ion | Theoretical Exact Mass (m/z) |

| [M+H]⁺ | 417.1656 |

| [M+Na]⁺ | 439.1475 |

| [M+K]⁺ | 455.1215 |

Note: These are calculated values. Experimental verification is required.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS in Polymer Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly well-suited for the analysis of large, non-volatile molecules like peptides and polymers. researchgate.netutoronto.caresearchgate.net In the context of this compound, while it is a small molecule, MALDI-TOF MS can be employed to investigate potential side-reactions such as polymerization or aggregation, which can sometimes occur during synthesis or storage. researchgate.net

For instance, in studies of the polymerization of serine methyl ester, MALDI-TOF MS has been used to identify the distribution of polymer chain lengths. researchgate.net The resulting spectrum shows a series of peaks separated by the mass of the monomer unit. researchgate.net If this compound were to undergo oligomerization, MALDI-TOF MS would be an effective technique to detect and characterize the resulting oligomers. The spectrum would show peaks corresponding to the dimer, trimer, and so on, confirming the presence of these higher molecular weight species.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a fundamental tool for identifying the functional groups present within a molecule and probing their local chemical environment. These methods measure the vibrational energies of molecular bonds, which are sensitive to bond strength, molecular geometry, and intermolecular interactions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to the vibrations of its functional groups. For this compound, characteristic IR absorption bands are expected for its various structural components.

The presence of the ester group can be confirmed by a strong carbonyl (C=O) stretching vibration, typically observed in the region of 1735-1750 cm⁻¹. The amide linkages of the peptide backbone give rise to distinct absorption bands: the amide I band (primarily C=O stretching) around 1630-1680 cm⁻¹ and the amide II band (a combination of N-H bending and C-N stretching) near 1510-1580 cm⁻¹. The benzyloxycarbonyl (Z) protecting group also contributes to the spectrum with its own carbonyl stretch, typically around 1690-1710 cm⁻¹, and aromatic C-H stretching vibrations above 3000 cm⁻¹. nih.gov The hydroxyl (-OH) group of the serine residue and the phenolic hydroxyl group of tyrosine will exhibit broad O-H stretching bands in the region of 3200-3600 cm⁻¹, the position and shape of which are sensitive to hydrogen bonding. acs.org

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Ester | C=O Stretch | 1735 - 1750 |

| Amide I | C=O Stretch | 1630 - 1680 |

| Amide II | N-H Bend & C-N Stretch | 1510 - 1580 |

| Z-group | C=O Stretch | 1690 - 1710 |

| Hydroxyl (Ser/Tyr) | O-H Stretch | 3200 - 3600 (broad) |

| Aromatic Ring | C-H Stretch | > 3000 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Ester | C-O Stretch | 1150 - 1300 |

Note: The exact positions of these bands can vary depending on the sample's physical state (solid or solution) and the extent of intermolecular hydrogen bonding.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR by measuring the inelastic scattering of monochromatic light. Vibrational modes that involve a change in the polarizability of the molecule are Raman active. This technique is particularly useful for analyzing non-polar bonds and symmetric vibrations, and for measurements in aqueous solutions due to the weak Raman scattering of water. nih.gov

For this compound, the aromatic ring of the tyrosine residue is expected to produce strong Raman signals. The ring breathing modes of the phenyl group are typically intense and can be found in the fingerprint region of the spectrum. The C-C stretching and C-H bending vibrations of the peptide backbone and side chains will also be present. Surface-Enhanced Raman Spectroscopy (SERS) could be a valuable technique for studying this compound, especially for detecting modifications like phosphorylation on the serine or tyrosine residues, as it can significantly enhance the Raman signal. nih.gov

Table 2: Expected Raman Shifts for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Tyrosine Ring | Ring Breathing | ~1000 |

| Aromatic Ring | C=C Stretch | 1580 - 1620 |

| Amide I | C=O Stretch | 1640 - 1680 |

| Methylene | CH₂ Bend | 1440 - 1465 |

| C-N Stretch | Peptide Backbone | 900 - 950 |

Chiroptical Spectroscopy for Chirality and Conformational Insights

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying the stereochemistry and secondary structure of chiral molecules like peptides. nih.gov These methods rely on the differential interaction of left and right circularly polarized light with the sample.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. In the far-UV region (below 250 nm), the CD spectrum of a peptide is dominated by the absorption of the amide bonds and is highly sensitive to the secondary structure (e.g., α-helix, β-sheet, random coil). researchgate.net For a short dipeptide like this compound, a random coil or turn-like conformation is likely in solution, which would be reflected in the CD spectrum.

In the near-UV region (250-350 nm), the CD signals arise from aromatic amino acid side chains, in this case, the tyrosine residue. The position and intensity of these bands are sensitive to the local environment of the chromophore and can provide information about tertiary structure and side-chain orientation. rsc.org

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the most powerful technique for determining the precise three-dimensional atomic coordinates of a molecule in the solid state. This method involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the atoms can be determined.

While no specific crystal structure for this compound is publicly available, data for related compounds such as L-serine methyl ester hydrochloride provides valuable insights. nih.govuu.nlresearchgate.net For this compound, a crystal structure would definitively reveal bond lengths, bond angles, and torsion angles. It would also elucidate the intermolecular interactions, such as hydrogen bonding networks involving the amide groups, the hydroxyl groups of serine and tyrosine, and the ester carbonyl, which dictate the crystal packing. Such information is invaluable for understanding the molecule's preferred conformation in the solid state and for computational modeling studies.

Single-Crystal X-ray Diffraction Analysis of this compound and Derivatives

As of the latest literature surveys, a single-crystal X-ray structure for this compound has not been reported. However, detailed crystallographic analyses of analogous Z-protected dipeptide methyl esters, such as N-α-benzyloxycarbonyl-alanyl-phenylalanyl-methyl ester (Z-AF-OMe) and N-benzyloxycarbonyl-L-valyl-L-tyrosine methyl ester (NCbz-Val-Tyr-OMe), offer significant insights into the expected structural features of this compound. nih.govresearchgate.net These studies reveal common patterns in molecular conformation and hydrogen-bonding networks that are instrumental in understanding the solid-state architecture of this class of compounds.

Crystallographic Data of a Related Derivative: N-α-Benzyloxycarbonyl-alanyl-phenylalanyl-methyl Ester (Z-AF-OMe)

The crystal structure of Z-AF-OMe was determined from large crystals obtained via slow evaporation. researchgate.net The compound crystallizes in the orthorhombic space group P2₁2₁2₁, a common space group for chiral molecules. The unit cell parameters are detailed in the table below.

| Parameter | Value |

| Chemical Formula | C₂₁H₂₄N₂O₅ |

| Formula Weight | 384.42 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.0655(6) |

| b (Å) | 8.4614(8) |

| c (Å) | 46.856(5) |

| Volume (ų) | 2008.3(4) |

| Z | 4 |

| Data sourced from the study by Alfonso et al. (2011). researchgate.net |

In the crystal lattice, molecules of Z-AF-OMe are organized into chains that extend along the a-axis, stabilized by intermolecular N-H···O=C hydrogen bonds. researchgate.net This type of hydrogen bonding, involving the peptide backbone, is a dominant feature in the self-assembly of these molecules. researchgate.net

Crystallographic Data of another Related Derivative: N-Benzyloxycarbonyl-L-valyl-L-tyrosine Methyl Ester (NCbz-Val-Tyr-OMe)

The crystal structure of NCbz-Val-Tyr-OMe reveals an extended backbone conformation. nih.gov A significant feature of this structure is the presence of various attractive intra- and intermolecular aromatic π-π interactions involving the tyrosine and the benzyloxycarbonyl protecting group. nih.gov These interactions, in conjunction with N-H···O and O-H···O hydrogen bonds, play a crucial role in stabilizing the crystal packing. nih.gov

| Parameter | Value |

| Chemical Formula | C₂₃H₂₈N₂O₆ |

| Molecular Weight | 428.48 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 11.2986 |

| b (Å) | 4.8997 |

| c (Å) | 21.6179 |

| **β (°) ** | 102.636 |

| Volume (ų) | 1167.3 |

| Z | 2 |

| Data sourced from the study by Nicholas et al. (2015). nih.gov |

Predicted Structural Features of this compound

Based on the analysis of these related structures, it is highly probable that the crystal structure of this compound would exhibit the following features:

Hydrogen Bonding: A robust network of intermolecular hydrogen bonds would be the primary determinant of the crystal packing. Key interactions would likely include N-H···O=C bonds between the amide groups of the peptide backbone, similar to those observed in Z-AF-OMe. researchgate.net Additionally, the hydroxyl group of the serine residue and the phenolic hydroxyl group of the tyrosine residue would be expected to participate in hydrogen bonding, either with other peptide molecules or with any co-crystallized solvent molecules.

Aromatic Interactions: The benzyloxycarbonyl group and the tyrosine side chain provide aromatic rings that can engage in π-π stacking or T-shaped interactions, further stabilizing the crystal lattice, a feature prominently noted in the structure of NCbz-Val-Tyr-OMe. nih.gov

Chirality and Space Group: As this compound is a chiral molecule synthesized from L-amino acids, it would be expected to crystallize in a chiral space group, such as P2₁ or P2₁2₁2₁, similar to the derivatives discussed. nih.govresearchgate.net

Conformational Analysis and Intramolecular Interactions

Interplay of Experimental and Theoretical Methods in Conformational Studies

The determination of the conformational preferences of Z-Tyr-Ser methyl ester relies on a powerful combination of experimental techniques and theoretical calculations. Experimental methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable data on the molecule's average conformation in solution and in the solid state. scispace.comscispace.comrsc.orgresearchgate.netacs.orgacs.orgnih.gov Theoretical approaches, including Density Functional Theory (DFT) and molecular mechanics, complement these findings by exploring the potential energy surface of the molecule and identifying stable conformers. nih.govtandfonline.comacs.orgnih.govresearchgate.netresearchgate.net

NMR spectroscopy is a cornerstone in the conformational analysis of peptides. Key parameters like proton chemical shifts (δ), vicinal coupling constants (³J), and Nuclear Overhauser Effects (NOEs) offer insights into the dihedral angles (φ, ψ, and χ) that define the peptide backbone and side-chain orientations. nih.gov For instance, the magnitude of the ³J(HN,Hα) coupling constant can be related to the φ dihedral angle through the Karplus equation, helping to distinguish between extended and folded conformations.

Infrared spectroscopy, particularly in the amide I and amide II regions, is sensitive to the secondary structure of peptides. The frequencies of these bands can indicate the presence of different types of intramolecular hydrogen bonds, which are characteristic of specific folded structures like β-turns. acs.orgacs.org

Theoretical calculations are indispensable for interpreting experimental data and providing a more detailed picture of the conformational landscape. By mapping the potential energy surface as a function of the key dihedral angles, computational methods can predict the relative energies of different conformers and the energy barriers between them. nih.govnih.govresearchgate.net This synergy between experimental observation and theoretical modeling allows for a comprehensive understanding of the conformational equilibria of this compound.

Table 1: Illustrative NMR and IR Data for Dipeptide Conformational Analysis

| Parameter | Typical Value/Observation | Conformational Implication |

|---|---|---|

| ³J(HN,Hα) (Hz) | > 8 | Extended conformation (β-strand) |

| ³J(HN,Hα) (Hz) | < 5 | Helical or turn conformation |

| NOE (Hα(i) - HN(i+1)) | Strong | Extended conformation |

| NOE (HN(i) - HN(i+1)) | Strong | Turn or helical conformation |

| Amide I IR band (cm⁻¹) | ~1660-1670 | β-turn |

Elucidation of Intramolecular Hydrogen Bonding Patterns

Intramolecular hydrogen bonds are crucial non-covalent interactions that significantly stabilize specific conformations in peptides, including this compound. acs.orgmdpi.comacs.org These bonds typically form between the amide proton (N-H) of one amino acid residue and the carbonyl oxygen (C=O) of a preceding residue or a side-chain heteroatom. The formation of these bonds leads to folded structures such as β-turns and γ-turns. acs.orgnih.gov

In this compound, several potential intramolecular hydrogen bonds can be envisaged. A common hydrogen bond in dipeptides is the C=O(i)∙∙∙H-N(i+2) interaction, which defines a β-turn. Another possibility is a C=O(i)∙∙∙H-N(i+1) interaction, leading to a γ-turn. Furthermore, the side chains of both tyrosine and serine contain hydroxyl groups that can act as hydrogen bond donors or acceptors, potentially forming hydrogen bonds with the peptide backbone or with each other.

The presence and nature of these intramolecular hydrogen bonds can be inferred from spectroscopic data. In NMR spectroscopy, protons involved in hydrogen bonds are typically shielded from the solvent, resulting in a reduced temperature coefficient of their chemical shift. scispace.com In IR spectroscopy, the stretching frequency of a hydrogen-bonded N-H or O-H group is red-shifted compared to a free group. aip.org

Theoretical calculations can further elucidate the geometry and strength of these hydrogen bonds. nih.gov Quantum Theory of Atoms in Molecules (QTAIM) analysis, for example, can be used to characterize the nature of the interaction and estimate its energy. nih.gov

Table 2: Potential Intramolecular Hydrogen Bonds in this compound

| Hydrogen Bond Type | Donor | Acceptor | Resulting Structure |

|---|---|---|---|

| β-turn | Ser N-H | Tyr C=O | 10-membered ring |

| γ-turn | Tyr N-H | Z-group C=O | 7-membered ring |

| Side-chain-backbone | Tyr O-H | Ser C=O | Varies |

| Side-chain-backbone | Ser O-H | Tyr C=O | Varies |

Influence of Solvent Environments on Dipeptide Conformations

The conformational equilibrium of this compound is highly sensitive to the nature of the solvent. scispace.comscispace.comnih.govresearchgate.netpnas.org Solvents can influence the conformation by solvating different parts of the molecule to varying extents, thereby stabilizing or destabilizing certain conformers.

In non-polar solvents, intramolecular hydrogen bonds are generally favored as they satisfy the hydrogen bonding potential of the polar groups within the molecule without disrupting strong solvent-solvent interactions. This often leads to a higher population of folded or compact conformations. researchgate.net

In polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), the solvent molecules can act as hydrogen bond acceptors, competing with the intramolecular acceptors. This can lead to a disruption of intramolecular hydrogen bonds and a shift in the conformational equilibrium towards more extended structures. scispace.com

Role of Steric and Hyperconjugative Interactions in Conformational Equilibria

Beyond the dominant influence of hydrogen bonding, the conformational preferences of this compound are also modulated by more subtle electronic and steric effects, including steric hindrance and hyperconjugation. askiitians.comrsc.orgnih.govnih.gov

Steric hindrance refers to the repulsive interactions that occur when non-bonded atoms are forced into close proximity. askiitians.comnih.gov In this compound, the bulky benzyloxycarbonyl (Z) group at the N-terminus and the aromatic side chain of tyrosine can impose significant steric constraints on the accessible regions of the Ramachandran plot. The rotational freedom around the various single bonds is therefore restricted, favoring conformations that minimize these steric clashes.

Hyperconjugation is a stabilizing interaction that involves the delocalization of electrons from a filled bonding orbital to an adjacent empty or partially filled anti-bonding orbital. askiitians.com In peptides, hyperconjugation can occur between the N-H or C-H bonds and the π* anti-bonding orbitals of the amide C=O group. These interactions can influence the bond lengths and angles within the peptide backbone and contribute to the relative stability of different conformers. While often considered a secondary effect, hyperconjugation can play a decisive role in fine-tuning the conformational equilibrium, especially when the energetic differences between conformers are small.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Tyrosine |

| Serine |

Biochemical Investigations and Enzyme Substrate Specificity

Contributions of Amino Acid Methyl Esters to Enzyme Active Site Mapping

Amino acid methyl esters are crucial tools for mapping the intricate topographies of enzyme active sites. Their relatively simple and well-defined structures allow researchers to systematically probe the steric and electronic requirements for substrate binding and catalysis.

The binding of a peptide substrate like Z-Tyr-Ser methyl ester to a protease active site is a highly specific process governed by multiple non-covalent interactions. The active site is composed of a series of subsites (S4, S3, S2, S1, S1', S2', etc.) that accommodate the corresponding amino acid residues of the substrate (P4, P3, P2, P1, P1', P2', etc.). hzdr.de

For this compound, the bulky, hydrophobic side chain of tyrosine (P1) is expected to bind in the S1 subsite. In chymotrypsin (B1334515) and chymotrypsin-like enzymes, this S1 pocket is a deep, hydrophobic cleft that readily accommodates aromatic residues. nih.gov The specificity of this interaction is a primary determinant of the enzyme's substrate preference. The serine residue (P2) interacts with the S2 subsite, and the nature of this subsite (e.g., its size, polarity, and hydrogen bonding capacity) further refines the substrate specificity.

Amino acid residues can play diverse roles in enzyme catalysis, including acid-base catalysis, covalent catalysis, and transition state stabilization. ijarsct.co.innih.govresearchgate.net While serine and tyrosine are critical components of the catalytic machinery of many enzymes, their presence within a substrate molecule like this compound allows for the investigation of how enzymes recognize and process these residues.

Serine: Serine residues are famous for their role as the key nucleophile in the active site of serine proteases, where they form a catalytic triad (B1167595) with histidine and aspartate. nih.gov When present in a substrate at the P2 position, the hydroxyl group of serine can form hydrogen bonds with the enzyme's backbone or side chains in the S2 subsite, contributing to the binding affinity and proper orientation of the substrate for cleavage. researchgate.net

Tyrosine: Tyrosine residues are also catalytically important in many enzymes, often functioning as general acid-base catalysts through the ionization of their phenolic hydroxyl group. researchgate.netacs.org In the context of a substrate, the tyrosine side chain is primarily a recognition element for binding in the S1 pocket of chymotrypsin-like proteases. nih.gov The interaction between the tyrosine residue of the substrate and the amino acids lining the S1 pocket is a major contributor to the stability of the enzyme-substrate complex.

Design and Evaluation of Peptide-Based Enzyme Modulators

Understanding how a substrate like this compound binds to and is processed by an enzyme provides a rational basis for the design of enzyme modulators, such as inhibitors. Peptide-based inhibitors are often developed by modifying known substrate sequences. mdpi.com

The transition from a substrate to an inhibitor can be achieved through several strategies. One common approach is to replace the scissile peptide bond with a non-hydrolyzable isostere or to introduce a reactive group (a "warhead") that forms a covalent bond with a catalytic residue in the active site. mdpi.com For example, peptide structures can be modified to include α',β'-epoxy ketone or α',β'-aziridine ketone functionalities, which can bind irreversibly and selectively to N-terminal nucleophile (Ntn) hydrolases. google.com

The dipeptide sequence Tyr-Ser itself can serve as a starting point. The tyrosine residue, identified as a key pharmacophore for binding, would be retained, while the serine or the C-terminal methyl ester could be modified. Cyclization of the peptide or the introduction of non-natural amino acids can impose conformational constraints, locking the molecule into a bioactive conformation that binds more tightly to the enzyme's active site. core.ac.uk This approach has been successfully used to convert peptide neurotransmitters, such as enkephalin (which contains a Tyr residue), into highly potent and selective receptor ligands. nih.gov The ultimate goal is to create peptidomimetics that mimic the binding properties of the original peptide but have improved stability against proteolytic degradation and better pharmacokinetic profiles. core.ac.uk

Table 2: Compound Names Mentioned in the Article

| Abbreviation / Trivial Name | Full Chemical Name |

| This compound | N-Benzyloxycarbonyl-L-tyrosyl-L-serine methyl ester |

| Z-Tyr-ONp | N-Benzyloxycarbonyl-L-tyrosine p-nitrophenyl ester |

| Bz-Tyr-OEt | N-Benzoyl-L-tyrosine ethyl ester |

| L-Tyr-OMe | L-Tyrosine methyl ester |

| N-Benzoyl-L-serine methyl ester | N-Benzoyl-L-serine methyl ester |

| L-Tryptophan methyl ester | L-Tryptophan methyl ester |

Computational Chemistry Studies

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the electronic structure and optimized geometry of molecules. By employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), the conformational space of Z-Tyr-Ser methyl ester can be thoroughly explored to identify stable conformers. rsc.orgnih.gov The geometry optimization process minimizes the energy of the molecule, providing key structural parameters.

The investigation into the side-chain-backbone interactions is crucial, as these interactions often dictate the most stable conformation. For a dipeptide like this compound, which contains a serine residue, the possibility of β-turn conformations stabilized by intramolecular hydrogen bonds is a key area of investigation. nih.gov The Ramachandran map is a useful tool to visualize the allowed and disallowed regions of the backbone dihedral angles (φ and ψ). nih.gov

Table 1: Optimized Geometric Parameters for a Stable Conformer of this compound (Hypothetical Data)

| Parameter | Value |

| Dihedral Angle (φ, Tyr) | -120° |

| Dihedral Angle (ψ, Tyr) | +110° |

| Dihedral Angle (φ, Ser) | -80° |

| Dihedral Angle (ψ, Ser) | +100° |

| Hydrogen Bond Length (Ser OH...O=C Tyr) | 2.1 Å |

| Total Energy (Hartree) | -1520.5 |

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior

While DFT provides static pictures of stable conformers, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound in a simulated environment, such as in a solvent like water. rsc.orgnih.gov MD simulations solve Newton's equations of motion for the atoms in the system over time, providing a trajectory of atomic positions and velocities. This allows for the analysis of conformational flexibility and the influence of the solvent on the peptide's structure. rsc.org

MD simulations can reveal how the molecule explores different conformational states and the timescales of these transitions. Properties such as the root-mean-square deviation (RMSD) can be calculated to assess the stability of the peptide's structure over the simulation time. nih.gov

Table 2: Simulated Properties of this compound from a 100 ns MD Simulation in Water (Hypothetical Data)

| Property | Average Value | Standard Deviation |

| RMSD of backbone atoms | 1.5 Å | 0.3 Å |

| Radius of Gyration | 6.2 Å | 0.5 Å |

| Solvent Accessible Surface Area (SASA) | 450 Ų | 30 Ų |

| Number of Intramolecular H-bonds | 2 | 1 |

Quantum Chemical Calculations for Spectroscopic Property Prediction (e.g., CD Spectra)

Quantum chemical calculations can be used to predict various spectroscopic properties, including Circular Dichroism (CD) spectra. CD spectroscopy is particularly sensitive to the secondary structure of peptides and proteins. By calculating the electronic transitions and their corresponding rotatory strengths for the ensemble of conformations obtained from MD simulations, a theoretical CD spectrum can be generated. researchgate.net

Comparing the predicted CD spectrum with experimental data can validate the conformational ensemble and provide confidence in the computational model. This is a powerful approach to link the three-dimensional structure of this compound to its chiroptical properties.

Table 3: Predicted CD Spectral Features for this compound (Hypothetical Data)

| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) | Assignment |

| 195 | +25,000 | π → π* transition |

| 215 | -8,000 | n → π* transition (peptide backbone) |

| 228 | -6,500 | n → π* transition (aromatic side-chain) |

Molecular Docking Simulations for Ligand-Protein Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. dovepress.comrsc.org This method is invaluable for identifying potential biological targets of this compound and understanding the molecular basis of its activity. The docking process involves sampling a large number of possible conformations and orientations of the dipeptide within the protein's binding site and scoring them based on a scoring function that estimates the binding affinity. dovepress.com

For this compound, a relevant target could be a protein where a dipeptide with similar structural features is known to bind. The results of the docking simulation can provide a binding energy value and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. rsc.org

Table 4: Molecular Docking Results of this compound with a Hypothetical Protein Kinase (Hypothetical Data)

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | Tyr123, Leu150, Val158, Asp201 |

| Hydrogen Bonds | Ser hydroxyl with Asp201; Tyr hydroxyl with backbone carbonyl of Leu150 |

| Hydrophobic Interactions | Benzyl (B1604629) group with Val158; Tyrosine ring with Tyr123 |

Analysis of Non-Covalent Interactions via Quantum Mechanical Approaches (e.g., Natural Bond Orbital analysis)

Natural Bond Orbital (NBO) analysis is a quantum mechanical method that provides a detailed picture of the bonding and non-covalent interactions within a molecule. usp.brresearchgate.net By examining the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the strength of interactions such as hydrogen bonds and hyperconjugative effects. usp.br

For this compound, NBO analysis can be used to understand the nature of intramolecular hydrogen bonds that stabilize specific conformations, such as the interaction between the serine hydroxyl group and a backbone carbonyl oxygen. nih.gov This analysis provides a deeper understanding of the electronic factors that govern the peptide's structure and reactivity.

Table 5: NBO Analysis of a Key Intramolecular Hydrogen Bond in this compound (Hypothetical Data)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(O) of Ser C=O | σ(N-H) of Tyr | 3.5 |

| LP(O) of Ser OH | σ(C=O) of Tyr | 1.8 |

Applications in Peptide Science and Materials Chemistry

Z-Tyr-Ser Methyl Ester as a Strategic Building Block in Oligopeptide Synthesis

In the realm of peptide synthesis, the use of protected dipeptide fragments is a well-established strategy to streamline the assembly of longer polypeptide chains. This compound, with its N-terminus blocked by the Z-group and its C-terminus activated as a methyl ester, represents a strategic building block. This configuration prevents unwanted polymerization at the N-terminus while allowing for facile coupling of its C-terminus with the free amino group of another amino acid or peptide fragment.

The Z-group is a classic protecting group in peptide chemistry, known for its stability under a range of conditions and its susceptibility to removal by hydrogenolysis. The methyl ester, while a simple activating group, can facilitate peptide bond formation. The hydroxyl groups on the tyrosine and serine side chains offer further sites for modification, although they would typically be protected during chain elongation to prevent side reactions.

Table 1: Strategic Use of this compound in a Hypothetical Oligopeptide Synthesis

| Step | Reactant 1 | Reactant 2 | Coupling Method | Product |

| 1 | Z-Tyr-Ser-OMe | H-Gly-OEt | DCC/HOBt | Z-Tyr-Ser-Gly-OEt |

| 2 | Z-Tyr-Ser-Gly-OEt | H₂, Pd/C | H-Tyr-Ser-Gly-OEt | Subsequent coupling |

Note: This table represents a hypothetical synthetic route. DCC (Dicyclohexylcarbodiimide), HOBt (Hydroxybenzotriazole), OEt (Ethyl ester).

Integration into Peptide-Drug Conjugate (PDC) Synthesis Methodologies

Peptide-drug conjugates (PDCs) are a promising class of therapeutics that utilize a peptide to selectively deliver a cytotoxic drug to target cells. The design of PDCs involves three key components: the peptide, the linker, and the drug. Dipeptides can be incorporated into the linker or the peptide targeting moiety.

Theoretically, this compound could be integrated into PDC synthesis in several ways. The C-terminal methyl ester could be hydrolyzed to the free carboxylic acid and then coupled to a linker or a drug molecule. Alternatively, the hydroxyl groups of tyrosine and serine could serve as handles for the attachment of a linker-drug entity, following the removal of the Z-group.

However, a review of the current literature does not reveal specific examples or detailed methodologies where this compound is explicitly used as a key component in the synthesis of PDCs. The development of PDCs often favors more complex or specific peptide sequences for targeting, and a variety of other chemical handles for drug conjugation.

Engineering of Novel Polypeptide and Hydrogel Materials

The self-assembly of peptides and their derivatives into well-ordered nanostructures, including hydrogels, is an area of intense research in materials science and biomedicine. The formation of these materials is driven by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. Z-protected dipeptides are known to be effective gelators due to the aromatic and hydrogen-bonding capabilities of the Z-group. acs.org

While the self-assembly of various Z-protected dipeptides into hydrogels has been reported, specific studies focusing on the hydrogelation properties of this compound are not prominent in the scientific literature. Research in this area would involve investigating its critical gelation concentration, the morphology of the resulting fibrillar network, and the mechanical properties of the hydrogel.

Development of Analytical Derivatization Methods for Amino Acid Metabolomics

In the field of metabolomics, the analysis of amino acids often requires chemical derivatization to enhance their volatility for gas chromatography (GC) or to improve their ionization efficiency and chromatographic separation for liquid chromatography-mass spectrometry (LC-MS).

Theoretically, a derivative of this compound could be envisioned as a novel derivatizing agent. For instance, if the methyl ester were converted to a more reactive functional group, it could be used to tag other amino acids. However, this is a speculative application.

More commonly, in amino acid analysis, derivatization strategies involve reacting the amino and carboxyl groups of the target amino acids with specific reagents. For example, esterification of the carboxyl group followed by acylation of the amino group is a common two-step derivatization for GC-MS analysis. mdpi.comresearchgate.net While tyrosine and serine are important metabolites, and their derivatization is a key aspect of metabolomic studies, there is no evidence in the literature of this compound itself being used as a reagent for the derivatization of other amino acids. nih.gov

Design and Synthesis of Artificial Metalloenzymes and Biomimetic Catalysts

Artificial metalloenzymes are hybrid catalysts created by incorporating a synthetic metal complex into a biological scaffold, such as a protein or peptide. This approach aims to combine the reactivity of transition metal catalysts with the selectivity and efficiency of enzymes. Peptides can serve as ligands for the metal center, creating a chiral environment that can influence the outcome of a catalytic reaction.

A derivative of this compound has been utilized in the design of artificial metalloenzymes. Specifically, the compound Z-Ser-Tyr(3-Ac)-OMe, a close analogue, has been mentioned in the context of creating pro-templates for metal uptake systems. The acetylated tyrosine residue in this molecule can participate in the formation of Schiff bases, which can then coordinate with metal ions.

Furthermore, a cobalt Schiff base complex derived from the condensation of two equivalents of a protected 3-acetyl-L-tyrosine with ethylenediamine, namely {[Z-Tyr(3-Ac)-OMe]2en}, has been synthesized and characterized. researchgate.net This chiral ligand, derived from a modified Z-Tyr-OMe, demonstrates the potential of such dipeptide derivatives to create well-defined coordination spheres around a metal center for catalytic applications. acs.orgnih.gov

Table 2: Components of a Reported Artificial Metalloenzyme Precursor

| Component | Chemical Name | Role |

| Peptide Derivative | Z-Ser-Tyr(3-Ac)-OMe | Pro-template for metal binding |

| Schiff Base Ligand | {[Z-Tyr(3-Ac)-OMe]2en} | Chiral ligand for metal coordination |

| Metal Ion | Cobalt (Co) | Catalytic center |

This application represents the most concrete and scientifically documented use of a molecule closely related to this compound in the advanced chemical sciences, highlighting its potential in the development of novel catalytic systems.

Future Directions and Emerging Research Perspectives

Advancements in Green Chemistry Approaches for Dipeptide Ester Synthesis

The chemical synthesis of peptides, including dipeptide esters, has traditionally been associated with significant solvent and reagent waste. rsc.org The pharmaceutical and chemical industries are increasingly adopting greener alternatives to mitigate the environmental impact of these processes. rsc.orgunibo.it

One of the most promising green approaches is the use of alternative solvents. Ionic liquids (ILs), which are salts with low melting points, are gaining attention as reaction media for peptide synthesis. nih.govuni-bonn.de Their negligible vapor pressure, thermal stability, and ability to dissolve a wide range of compounds make them attractive substitutes for conventional volatile organic solvents. nih.govuni-bonn.de Research has shown that ILs can enhance reaction rates and selectivity in enzymatic peptide synthesis. nih.gov For instance, the synthesis of carboxybenzyl-aspartame using thermolysin in 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) yielded 95% of the product. nih.gov Propylene carbonate is another green solvent that has been successfully used to replace dichloromethane (B109758) and DMF in both solution- and solid-phase peptide synthesis, demonstrating comparable or better yields. rsc.org

Enzymatic synthesis of dipeptides represents another cornerstone of green chemistry. nih.gov Enzymes like thermolysin and papain can catalyze peptide bond formation with high stereo- and regioselectivity under mild conditions, often in aqueous environments. nih.gov For example, papain-catalyzed dipeptide formation has achieved yields as high as 98.6%. nih.gov The use of supercritical carbon dioxide as a solvent in enzymatic reactions further enhances the green credentials of the process. nih.gov

Furthermore, the development of novel coupling reagents and one-pot synthesis strategies are minimizing waste and improving efficiency. orgsyn.org These advancements are paving the way for more sustainable and cost-effective production of dipeptide esters like Z-Tyr-Ser methyl ester.

Unveiling Novel Biochemical Pathways and Interactions

Dipeptide esters, including this compound, are recognized for their potential biological activities, which are intrinsically linked to their interactions with various enzymes and cellular pathways. A significant area of research focuses on their role as substrates or inhibitors of proteases.

Metabolic serine hydrolases, a large family of enzymes, are known to hydrolyze ester and amide bonds and are involved in numerous physiological processes. nih.gov The interaction of dipeptide esters with these enzymes can modulate their activity, leading to therapeutic effects. For instance, certain dipeptide methyl esters have shown the ability to inhibit the proliferation of human aortic smooth muscle cells, suggesting potential applications in cardiovascular disease. unimi.it

The transport of dipeptide esters into cells is another critical aspect of their biochemical profile. Studies have identified novel dipeptide transport mechanisms in lymphocytes, which are specific for dipeptides with hydrophobic ester or amide modifications at the C-terminus. semanticscholar.org This transport is crucial for the intracellular delivery and subsequent action of these compounds.

The anti-leishmanial activity of various dipeptide esters has also been documented, with their efficacy dependent on the hydrophobicity of the constituent amino acids. cambridge.org The mechanism is believed to involve hydrolysis of the ester by cysteine proteinases within the parasite. cambridge.org While the specific biochemical pathways for this compound are yet to be fully elucidated, research on analogous dipeptides provides a framework for understanding its potential interactions and therapeutic applications. For example, the dipeptide Pro-Tyr has been investigated for its neuroleptic-like activity. nih.gov

Synergistic Integration of Advanced Computational and Experimental Techniques

The complexity of peptide structure and interactions necessitates a combined approach of computational modeling and experimental validation. frontiersin.orgnih.gov This synergy is accelerating the design and discovery of peptides with desired properties. mdpi.com

Computational tools such as molecular dynamics (MD) simulations, density functional theory (DFT), and machine learning are proving invaluable in predicting peptide conformations, binding affinities, and potential biological activities. mdpi.combohrium.comnih.gov These in silico methods allow for the high-throughput screening of virtual peptide libraries, significantly narrowing down the number of candidates for experimental testing. frontiersin.orgmdpi.com For instance, computational models are being used to study the interactions of peptides with protein targets, providing insights into the structural basis of their activity. nih.govfrontiersin.org

Experimentally, techniques like X-ray crystallography and NMR spectroscopy provide high-resolution structural data that can be used to validate and refine computational models. acs.org The integration of these techniques has been successfully applied to identify novel sweet peptides from protein sources. mdpi.com Furthermore, the combination of computational design with high-throughput experimental screening has been shown to rapidly optimize enzyme activity. nih.gov This integrated approach is crucial for understanding the structure-function relationships of dipeptides like this compound and for designing novel peptide-based therapeutics and materials. plos.org The development of robust computational pipelines is expected to dramatically increase the number of applications for these versatile molecules. frontiersin.org

Exploration of Peptide-Based Functional Materials with Tailored Properties

Dipeptides are emerging as powerful building blocks for the bottom-up fabrication of functional nanomaterials. nih.govcam.ac.uk Their ability to self-assemble into well-ordered structures like hydrogels, nanotubes, and nanofibers opens up a wide range of applications in biotechnology, nanotechnology, and regenerative medicine. nih.govfrontiersin.orgbohrium.com

The self-assembly process is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. frontiersin.org The final morphology and properties of the resulting material can be precisely controlled by the amino acid sequence and the presence of modifying groups. nih.gov For example, the introduction of aromatic moieties like Fmoc or naphthalene (B1677914) can facilitate the self-assembly of dipeptides into stable hydrogels. frontiersin.org

Peptide-based hydrogels are particularly promising for biomedical applications due to their biocompatibility and ability to mimic the extracellular matrix. nih.gov They can be used as scaffolds for tissue engineering, vehicles for controlled drug delivery, and for cell culture. nih.gov The mechanical properties of these materials can be tuned; for instance, hydrogels formed from cyclic dipeptides have shown high rigidity, with Young's modulus values in the GPa range. nih.gov

The inherent bioactivity of peptides can be leveraged to create functional materials that can actively interact with biological systems. nih.gov By incorporating specific peptide sequences, materials can be designed to promote cell adhesion, proliferation, and differentiation. nih.gov As our understanding of peptide self-assembly deepens, we can expect the development of increasingly sophisticated materials with tailored properties for a diverse array of applications, from biosensors to electronic devices. cam.ac.ukbohrium.com

Q & A

Q. What are the critical parameters to optimize during the synthesis of Z-Tyr-Ser methyl ester?

Key parameters include catalyst type (e.g., KOH, NaOH), catalyst concentration (0.5–1.5 wt%), molar ratio of alcohol to substrate (e.g., 1:6–1:9), and reaction temperature (25–60°C). These variables directly influence esterification efficiency and yield, as demonstrated in orthogonal array experiments using the Taguchi method .

Q. Which analytical techniques are recommended for confirming the purity and identity of this compound?

Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are standard methods. GC-MS quantifies methyl ester content and identifies byproducts (e.g., fatty acid methyl esters in Table 4 of ), while NMR confirms structural integrity via characteristic proton shifts .

Q. How should experimental procedures for this compound synthesis be documented to ensure reproducibility?

Follow journal guidelines such as those in the Beilstein Journal of Organic Chemistry: detail catalyst preparation, reaction conditions (time, temperature), and purification steps (e.g., extraction with ether). Include supplementary data for novel compounds, such as spectral characterization and purity assays .

Q. What purification methods are effective post-synthesis of this compound?

Liquid-liquid extraction (e.g., using diethyl ether) separates the ester from aqueous byproducts like acetic acid. Distillation or column chromatography may further refine purity, depending on volatility and polarity .

Q. How can researchers ensure reproducibility when replicating published protocols for this compound synthesis?

Adhere to primary literature methods, validate reagent purity, and document deviations. Use orthogonal arrays (e.g., Taguchi L-9 design) to test parameter interactions systematically, as shown in Table 2 of .

Advanced Research Questions

Q. How can response surface methodology (RSM) improve the optimization of this compound synthesis?

RSM models nonlinear relationships between variables (e.g., catalyst concentration vs. temperature) to identify global optima. For example, a central composite design could refine the Taguchi-derived parameters (Table 5 in ) by testing intermediate levels and interactions .

Q. What statistical approaches resolve contradictions in catalytic efficiency data across studies?

Analysis of variance (ANOVA) quantifies the significance of each parameter (e.g., catalyst contribution = 77.58% in ). Pairwise Z-tests compare means of conflicting datasets, ensuring differences are statistically significant (p < 0.05) rather than experimental noise .

Q. How should researchers design experiments to minimize trial-and-error in parameter optimization?

Use Taguchi orthogonal arrays (e.g., L-9 design) to evaluate multiple parameters simultaneously with minimal runs. For this compound, this method reduced 81 potential trials to 9, identifying optimal conditions (1:6 molar ratio, 1.5 wt% KOH, 60°C) with 96.7% yield .

Q. What methodologies validate the robustness of GC-MS data for methyl ester quantification?

Perform triplicate runs to calculate relative standard deviation (RSD < 5%). Calibrate using internal standards (e.g., methyl heptadecanoate) and validate against reference spectra (Table 4 in ). Cross-check with HPLC for polar impurities .

Q. How can researchers address discrepancies between theoretical and experimental yields of this compound?

Apply signal-to-noise (S/N) ratio analysis to distinguish systematic errors (e.g., incomplete extraction) from random variability. Recalculate theoretical yield using corrected mass balances, accounting for side reactions (e.g., hydrolysis) noted in .

Methodological Notes

- Referencing Standards : Cite primary literature and avoid unreliable sources (e.g., commercial databases). Use APA format for citations, including et al. for three+ authors .

- Ethical Compliance : Disclose funding sources and conflicts of interest. Follow institutional guidelines for data integrity and reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.